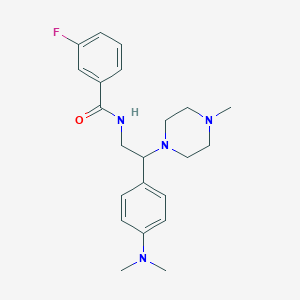
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C22H29FN4O and its molecular weight is 384.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-fluorobenzamide, with the CAS number 900006-28-2, is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H30N6O4
- Molecular Weight : 454.5 g/mol
- Structure : The compound features a complex structure with a dimethylamino group, a piperazine moiety, and a fluorobenzamide core, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Dopamine Receptors : The dimethylamino group suggests potential interactions with dopamine receptors, which are crucial in neurological pathways. Compounds with similar structures have been shown to exhibit dopaminergic activity, influencing mood and behavior.
- Kinase Inhibition : Research indicates that benzamide derivatives can act as inhibitors of specific kinases involved in cancer pathways. For instance, compounds structurally related to this compound have demonstrated inhibitory effects on RET kinase activity, which is significant in certain types of cancers .
- Antitumor Activity : There is emerging evidence that compounds similar to this compound exhibit antitumor properties. For example, studies have shown that certain benzamide derivatives can inhibit cell proliferation driven by oncogenic mutations .
Case Studies
-
Inhibition of Dihydrofolate Reductase (DHFR) :
A study highlighted that benzamide riboside derivatives can reduce NADPH levels by inhibiting nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of DHFR. This mechanism suggests a novel approach to targeting cancer cell growth through metabolic pathways . -
RET Kinase Inhibition :
A series of benzamide derivatives were synthesized and evaluated for their potency as RET kinase inhibitors. The findings revealed that compounds with similar structural features to this compound exhibited moderate to high potency in inhibiting RET kinase activity both at the molecular and cellular levels .
Data Table: Biological Activities of Related Compounds
| Compound Name | Target Activity | Mechanism |
|---|---|---|
| Benzamide Riboside | Inhibition of DHFR | Reduces NADPH levels |
| 4-Chloro-Benzamide Derivative | RET Kinase Inhibition | Blocks cell proliferation |
| Dimethylamino-Benzamide | Dopaminergic Activity | Modulates neurotransmitter release |
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O/c1-25(2)20-9-7-17(8-10-20)21(27-13-11-26(3)12-14-27)16-24-22(28)18-5-4-6-19(23)15-18/h4-10,15,21H,11-14,16H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUNBKGGLFSSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














